molecular formula C11H21N3O B13534383 1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13534383
M. Wt: 211.30 g/mol
InChI Key: UEGLXJDNXKUYAI-UHFFFAOYSA-N
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Description

1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with butoxyethyl and dimethyl groups

Preparation Methods

The synthesis of 1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-butoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the butoxyethyl or dimethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazoles.

Scientific Research Applications

1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine can be compared with similar compounds such as:

    2-Butoxyethyl acetate: Both compounds contain the butoxyethyl group, but differ in their core structures and functional groups.

    3,5-Dimethyl-1H-pyrazole: This compound shares the pyrazole ring and dimethyl groups but lacks the butoxyethyl substitution.

    Ethylene glycol monobutyl ether acetate: Similar in containing the butoxyethyl group, but with different applications and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

1-(2-butoxyethyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H21N3O/c1-4-5-7-15-8-6-14-10(3)11(12)9(2)13-14/h4-8,12H2,1-3H3

InChI Key

UEGLXJDNXKUYAI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCN1C(=C(C(=N1)C)N)C

Origin of Product

United States

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